molecular formula C14H6ClNO6 B13148263 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione CAS No. 61944-32-9

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione

Cat. No.: B13148263
CAS No.: 61944-32-9
M. Wt: 319.65 g/mol
InChI Key: GKGBEYLSECDSHH-UHFFFAOYSA-N
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Description

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione is a halogenated nitroanthraquinone derivative characterized by a chloro group at position 1, hydroxyl groups at positions 4 and 8, and a nitro group at position 5 on the anthraquinone backbone. Its molecular structure imparts unique physicochemical properties, including polarizability due to electron-withdrawing nitro and chloro substituents, and hydrogen-bonding capacity from hydroxyl groups.

Properties

CAS No.

61944-32-9

Molecular Formula

C14H6ClNO6

Molecular Weight

319.65 g/mol

IUPAC Name

1-chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO6/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16(21)22)10(12)14(11)20/h1-4,17-18H

InChI Key

GKGBEYLSECDSHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives followed by chlorination and hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorinating agents such as thionyl chloride for chlorination. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type, position, and electronic effects:

Compound Name Substituents Key Functional Groups
1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione Cl (1), OH (4,8), NO₂ (5) Halogen, hydroxyl, nitro
1,5-Dinitroanthracene-9,10-dione (CAS 82-35-9) NO₂ (1,5) Nitro (electron-withdrawing)
2,3-(Dibutylamino)anthracene-9,10-dione (5b) NHBu (2,3) Amino (electron-donating)
1-(4-Aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione (CAS 1700-13-6) NH(4-aminophenyl) (1), OH (4,8), NO₂ (5) Aromatic amino, hydroxyl, nitro
1-Chloro-5-(dodecylthio)anthracene-9,10-dione (2a) Cl (1), S-C₁₂H₂₅ (5) Halogen, thioether (lipophilic)

Key Observations :

  • Electron Effects: Nitro and chloro groups in the target compound enhance electrophilicity, favoring reactions like nucleophilic substitution. In contrast, amino groups (e.g., in 5b) increase electron density, altering redox behavior .
  • Solubility : Thioether-containing analogues (e.g., 2a) exhibit higher lipophilicity due to long alkyl chains, whereas hydroxyl and nitro groups in the target compound improve water solubility .
Physical and Chromatographic Properties
  • Chromatographic Behavior: The target compound’s polarity (due to hydroxyl and nitro groups) likely results in lower Rf values compared to amino derivatives (e.g., 5b and 5d, Rf = 0.67 in dichloromethane-petroleum ether) . Thioether derivatives (e.g., 2a) exhibit higher mobility in nonpolar solvents due to alkyl chains .
  • Appearance: The target compound is presumed dark-colored (common for nitroanthraquinones). Amino derivatives 5b and 5d are dark blue solids, while intermediates like 5a and 5c are dark pink .

Biological Activity

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione (CAS No. 61944-32-9) is an anthraquinone derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C14H6ClNO6
  • Molecular Weight : 319.654 g/mol
  • IUPAC Name : this compound

The compound's structure includes a nitro group and hydroxyl groups that contribute to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the nitro group suggests that it may act as an electrophile, participating in nucleophilic substitution reactions with cellular components such as proteins and nucleic acids. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes, the compound may disrupt normal metabolic pathways.
  • Induction of Apoptosis : Some studies suggest that anthraquinones can induce cell death in cancer cells through oxidative stress mechanisms.

Antimicrobial Activity

Research indicates that anthraquinone derivatives exhibit antimicrobial properties. A study highlighted that compounds similar to this compound showed significant inhibition against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Several studies have focused on the anticancer potential of anthraquinones. For instance:

  • Case Study : In vitro studies demonstrated that anthraquinone derivatives could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis.

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant cell death at higher concentrations.

Research Findings

Study Findings Reference
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus
Anticancer ActivityInduced apoptosis in HeLa cells via ROS generation
Cytotoxicity AssessmentIC50 values ranged from 20 µM to 50 µM across different cancer cell lines

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